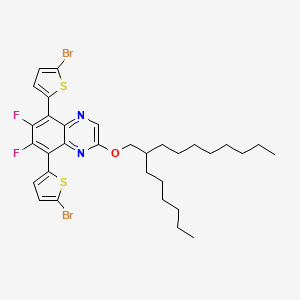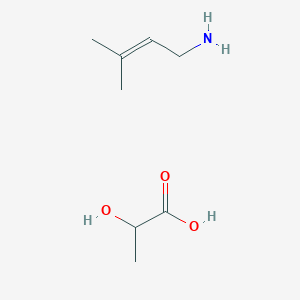
2-Hydroxypropanoic acid;3-methylbut-2-en-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxypropanoic acid;3-methylbut-2-en-1-amine is a compound that combines the properties of 2-Hydroxypropanoic acid and 3-methylbut-2-en-1-amine. 2-Hydroxypropanoic acid, also known as lactic acid, is a hydroxy monocarboxylic acid that plays a significant role in various biochemical processes. 3-methylbut-2-en-1-amine is an organic compound with applications in organic synthesis and chemical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxypropanoic acid can be achieved through the fermentation of carbohydrates by lactic acid bacteria. This biological method is widely used in the food industry for the production of lactic acid. Alternatively, it can be synthesized chemically by the hydrolysis of lactonitrile.
3-methylbut-2-en-1-amine can be synthesized through the reductive amination of 3-methylbut-2-enal using ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. This method provides a straightforward route to obtain the amine with high yield and purity.
Industrial Production Methods: Industrial production of 2-Hydroxypropanoic acid typically involves the fermentation of renewable resources such as corn starch or sugarcane. The fermentation process is optimized to maximize yield and minimize by-products. The resulting lactic acid is then purified through various techniques, including crystallization and distillation.
The industrial production of 3-methylbut-2-en-1-amine involves the large-scale application of reductive amination processes. The choice of catalysts and reaction conditions is crucial to ensure high efficiency and selectivity in the production process.
化学反应分析
Types of Reactions: 2-Hydroxypropanoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. It can be oxidized to pyruvic acid or reduced to propionic acid. Esterification with alcohols produces lactate esters, which are used in various applications.
3-methylbut-2-en-1-amine participates in reactions such as nucleophilic substitution and addition reactions. It can react with electrophiles to form substituted amines or undergo addition reactions with alkenes to form more complex structures.
Common Reagents and Conditions: Common reagents for the oxidation of 2-Hydroxypropanoic acid include potassium permanganate and chromium trioxide. Reduction reactions often use hydrogen gas in the presence of a metal catalyst. Esterification reactions typically involve alcohols and acid catalysts such as sulfuric acid.
For 3-methylbut-2-en-1-amine, common reagents include alkyl halides for substitution reactions and various electrophiles for addition reactions. Reaction conditions often involve the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the reactions.
Major Products Formed: The major products formed from the reactions of 2-Hydroxypropanoic acid include pyruvic acid, propionic acid, and lactate esters. These products have applications in food, pharmaceuticals, and industrial processes.
The reactions of 3-methylbut-2-en-1-amine yield substituted amines and complex organic molecules that are valuable intermediates in organic synthesis and pharmaceutical research.
科学研究应用
2-Hydroxypropanoic acid is extensively used in scientific research due to its role in metabolic pathways. It is a key intermediate in glycolysis and fermentation processes. In medicine, it is used in the formulation of intravenous fluids and as a component in biodegradable polymers.
3-methylbut-2-en-1-amine is used in organic synthesis as a building block for the preparation of various compounds. It has applications in the development of pharmaceuticals, agrochemicals, and fine chemicals. Its reactivity and versatility make it a valuable compound in chemical research.
作用机制
The mechanism of action of 2-Hydroxypropanoic acid involves its role as an intermediate in metabolic pathways. It is converted to pyruvate by the enzyme lactate dehydrogenase, which then enters the citric acid cycle for energy production. In the context of biodegradable polymers, it undergoes hydrolysis to release lactic acid, which is then metabolized by the body.
3-methylbut-2-en-1-amine exerts its effects through its reactivity with various electrophiles and nucleophiles. Its mechanism of action in chemical reactions involves the formation of intermediates that lead to the desired products. In biological systems, it may interact with enzymes and receptors, influencing biochemical pathways.
相似化合物的比较
2-Hydroxypropanoic acid can be compared with other hydroxy acids such as glycolic acid and citric acid. While all these acids have hydroxyl groups, their chemical properties and applications differ. Glycolic acid is used in skincare products, while citric acid is a common food additive and chelating agent.
3-methylbut-2-en-1-amine can be compared with other amines such as ethylamine and propylamine. The presence of the double bond in 3-methylbut-2-en-1-amine imparts unique reactivity compared to saturated amines. This makes it a valuable intermediate in organic synthesis, offering different reaction pathways and products.
Similar Compounds
- Glycolic acid
- Citric acid
- Ethylamine
- Propylamine
属性
分子式 |
C8H17NO3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC 名称 |
2-hydroxypropanoic acid;3-methylbut-2-en-1-amine |
InChI |
InChI=1S/C5H11N.C3H6O3/c1-5(2)3-4-6;1-2(4)3(5)6/h3H,4,6H2,1-2H3;2,4H,1H3,(H,5,6) |
InChI 键 |
OQBVUCALPAWPQE-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)O)O.CC(=CCN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


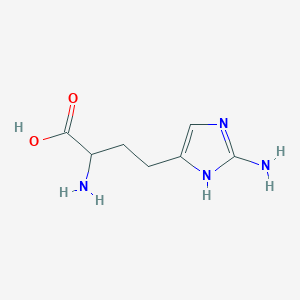
![2-methyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyrimidine-4-carboxamide](/img/structure/B14788433.png)


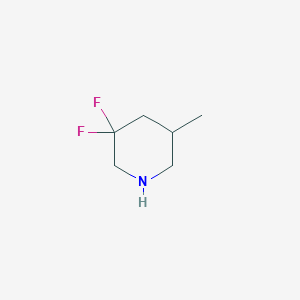
![1-[5-Tert-Butyl-3-({4-[2-(Dimethylamino)ethyl]-5-Oxo-1,4-Diazepan-1-Yl}carbonyl)thiophen-2-Yl]-3-(2,3-Dichlorophenyl)urea](/img/structure/B14788465.png)


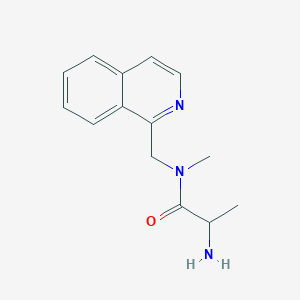
![Tert-butyl 6-(trifluoromethyl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B14788485.png)
![sodium;(10R,13S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-olate](/img/structure/B14788490.png)
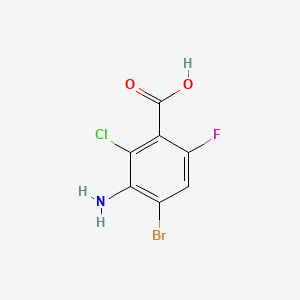
![sodium;[1,4-dioxan-2-ylmethyl(methyl)sulfamoyl]-[5-(1-methylpyrazol-3-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-14-yl]azanide;dihydrate](/img/structure/B14788502.png)
